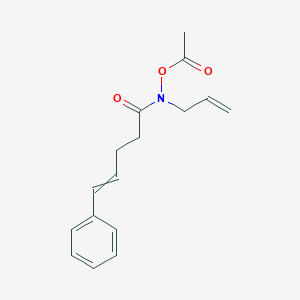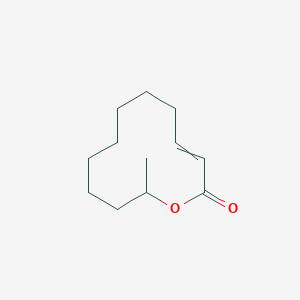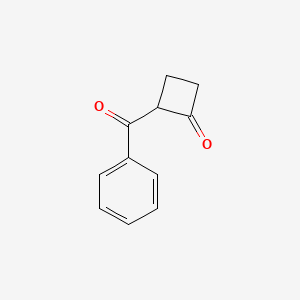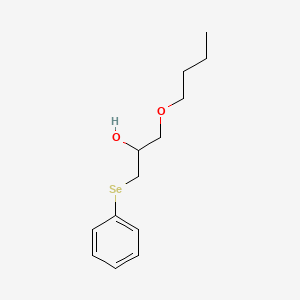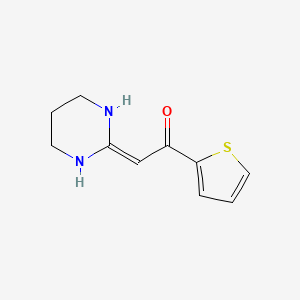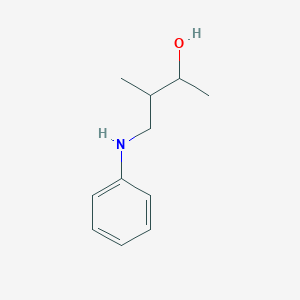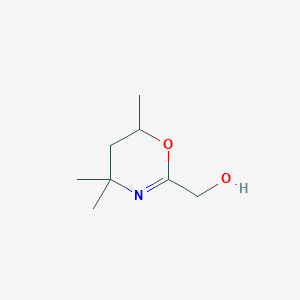
(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol is an organic compound with a unique structure that includes an oxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol can be achieved through several methods. One common approach involves the amination of 4,4,6-trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine, followed by cyclization of N-aryl-N′-(2-methyl-4-hydroxy-2-amyl)-S-methylisothiourea .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxazine derivatives.
Reduction: Reduction reactions can modify the oxazine ring, leading to different structural analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted oxazines and reduced derivatives, which can have different physical and chemical properties compared to the parent compound.
Wissenschaftliche Forschungsanwendungen
(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of (4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: This compound shares a similar structure but contains sulfur atoms instead of oxygen and nitrogen.
2,4,6-Trimethyl-1,3,5-dithiazine: Another related compound with a dithiazine ring structure
Uniqueness
(4,4,6-Trimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl)methanol is unique due to its oxazine ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
86354-09-8 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)methanol |
InChI |
InChI=1S/C8H15NO2/c1-6-4-8(2,3)9-7(5-10)11-6/h6,10H,4-5H2,1-3H3 |
InChI-Schlüssel |
ODJACBVCJIWIAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(N=C(O1)CO)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


